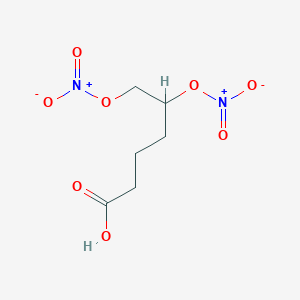

5,6-Bis(nitrooxy)hexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O8 |

|---|---|

Molecular Weight |

238.15 g/mol |

IUPAC Name |

5,6-dinitrooxyhexanoic acid |

InChI |

InChI=1S/C6H10N2O8/c9-6(10)3-1-2-5(16-8(13)14)4-15-7(11)12/h5H,1-4H2,(H,9,10) |

InChI Key |

BQLNOTPAELUOHK-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CO[N+](=O)[O-])O[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 5,6-Bis(nitrooxy)hexanoic Acid

The creation of this compound can be achieved through various synthetic pathways, primarily involving the nitration of a diol precursor. The choice of method often depends on the desired yield, purity, and scale of production.

Direct Nitration Strategies and Reagent Selection

Direct nitration of the corresponding diol, 5,6-dihydroxyhexanoic acid, is a common method for synthesizing this compound. This reaction typically involves the use of a potent nitrating agent. A mixture of nitric acid and sulfuric acid is a classic and effective reagent for this transformation. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Another approach involves the use of nitric acid in combination with acetic anhydride. This mixture generates acetyl nitrate (B79036), a milder nitrating agent, which can offer greater control and selectivity in certain cases. The choice of nitrating agent and reaction conditions, such as temperature and reaction time, is crucial to optimize the yield and minimize the formation of byproducts. For instance, nitration of a polyalcohol has been achieved using 95% nitric acid, resulting in a good yield of the corresponding trinitrate ester. acs.org

| Reagent/Method | Precursor | Product | Key Features |

| Nitric Acid/Sulfuric Acid | 6-hydroxyhexanoic acid alkali salt | 6-(nitrooxy)hexanoic acid | Used in the synthesis of related nitrooxy compounds. google.comgoogle.com |

| 95% Nitric Acid | 5,5-dimethylol-6-hydroxyhexanoic acid | 5,5-dimethylol-6-hydroxyhexanoic acid trinitrate | Good yield reported for the nitration of a polyalcohol. acs.org |

| Nitric Acid/Trifluoroacetic Anhydride | Various heterocycles | Nitro derivatives | Effective for the nitration of various five-membered heterocycles. researchgate.net |

Multi-step Chemical Synthesis Approaches and Key Intermediates

Multi-step syntheses provide an alternative route to this compound, often allowing for greater control and purification of intermediates. A common strategy begins with a precursor that already contains a carboxylic acid or a group that can be readily converted to it.

A key intermediate in these multi-step approaches is 5,6-dihydroxyhexanoic acid . nih.gov This diol can be synthesized from various starting materials. For example, the ring-opening of a suitable lactone can yield a hydroxy acid, which can then be further functionalized.

Once the diol is obtained, it is subjected to a nitration reaction as described in the direct nitration strategies. The use of a multi-step approach allows for the purification of the diol intermediate, which can lead to a cleaner final product with fewer impurities.

Derivatization and Analog Synthesis from the Core Structure

The core structure of this compound, with its carboxylic acid and two nitrooxy groups, offers multiple sites for chemical modification. These modifications are crucial for exploring structure-activity relationships and developing analogs with tailored properties.

Esterification Reactions and the Preparation of Hexanoate Esters (e.g., methyl esters, other alcohol-derived esters)

The carboxylic acid group of this compound is a prime target for derivatization, particularly through esterification. This reaction involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

For instance, the methyl ester can be prepared by reacting this compound with methanol. Similarly, a wide range of other esters can be synthesized by employing different alcohols. The synthesis of various ester derivatives, such as those involving salicylic (B10762653) acid, has been reported. lookchem.com The choice of alcohol allows for the introduction of various functional groups and can significantly alter the physicochemical properties of the resulting molecule.

| Reactant 1 | Reactant 2 | Product |

| This compound | Salicylic acid | 2-{[5,6-bis(nitrooxy)hexanoyl]oxy}benzoic acid lookchem.com |

| This compound | Chloromethyl 2-(acetyloxy)benzoate | {[5,6-bis(nitrooxy)hexanoyl]oxy}methyl 2-(acetyloxy)benzoate lookchem.com |

Functional Group Modifications for Structure-Activity Exploration

Beyond esterification, other functional group modifications can be performed to explore structure-activity relationships. The nitrooxy groups themselves are generally stable but can be subject to reduction under specific conditions. However, modifications are more commonly introduced by starting with a derivatized precursor before the nitration step.

For example, by starting with different substituted hexanoic acid derivatives, a library of analogs with varying functionalities can be created. These modifications can include the introduction of alkyl chains, aromatic rings, or other functional groups along the carbon backbone.

Chiral Synthesis and Stereochemical Control in Analog Development

The this compound molecule contains a chiral center at the C5 position. Therefore, it can exist as two enantiomers, (5R)-5,6-bis(nitrooxy)hexanoic acid and (5S)-5,6-bis(nitrooxy)hexanoic acid. nih.gov The stereochemistry of this center can have a significant impact on the biological activity of the molecule.

The development of stereochemically pure analogs requires chiral synthesis or the separation of enantiomers. Chiral synthesis can be achieved by using a chiral starting material or by employing a chiral catalyst or auxiliary in one of the synthetic steps. For instance, the synthesis of (S)-5-(nitrooxy)hexanoic acid has been described as a step in a larger synthesis. google.com

The ability to control the stereochemistry allows for a more detailed investigation of the structure-activity relationship, as the biological effects of the individual enantiomers can be assessed. This is a critical aspect of modern drug design and development.

Molecular and Biochemical Mechanisms of Action

Nitric Oxide Release Kinetics and Underlying Mechanisms

The liberation of nitric oxide from organic nitrates like 5,6-Bis(nitrooxy)hexanoic acid is a complex process that can occur through both enzymatic and non-enzymatic routes. The kinetics of NO release are influenced by the specific metabolic pathways involved and the local biochemical environment.

The biotransformation of organic nitrates is catalyzed by several enzyme systems, which play a crucial role in the generation of NO and subsequent physiological effects. While specific data for this compound is not available, the established pathways for other organic nitrates provide a framework for its likely metabolism.

Esterases: These enzymes can hydrolyze the nitrate (B79036) ester bonds, a potential step in the metabolic cascade leading to NO release. Liver esterases, for instance, are known to metabolize certain organic nitrates to their active metabolites. researchgate.netatamanchemicals.com

Aldehyde Dehydrogenases (ALDH): The mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) is a key enzyme in the bioactivation of high-potency organic nitrates like glyceryl trinitrate (GTN). nih.govnih.govmdpi.com It catalyzes the formation of 1,2-glyceryl dinitrate and inorganic nitrite (B80452), which can then be further reduced to NO. nih.gov ALDH2 possesses a nitrate reductase activity involving redox-sensitive thiol groups. wikipedia.org It is plausible that ALDH2 or other ALDH isoforms could be involved in the metabolism of this compound. The cytosolic isoform, ALDH1a1, has also been shown to metabolize a range of organic nitrates. wikipedia.org

Glutathione (B108866) S-Transferases (GSTs): GSTs are a superfamily of enzymes that catalyze the conjugation of glutathione to various substrates. They are implicated in the biotransformation of organic nitrates, a process that requires glutathione. nih.govucl.ac.uk The reaction involves the formation of an unstable S-nitroglutathione intermediate which can then lead to the release of nitrite. fluorochem.co.uk Microsomal GSTs, in particular, are known to denitrate organic nitrates. epo.org

Cytochrome P450 (CYP): This superfamily of heme-containing monooxygenases is a major player in drug metabolism. The CYP system, in conjunction with NADPH and glutathione-S-transferase activities, is thought to be required for the metabolic processes of denitration and reduction of organic nitrate esters to authentic NO. atamanchemicals.comnih.gov Low-potency nitrates, such as isosorbide (B1672297) dinitrate, are often metabolized by CYP enzymes in the endoplasmic reticulum. soton.ac.uk It is conceivable that CYP enzymes contribute to the metabolism of this compound.

Table 1: Key Enzyme Systems in the Biotransformation of Organic Nitrates

| Enzyme Family | Cellular Location | Role in Organic Nitrate Metabolism | Potential Substrates (Examples) |

| Esterases | Liver, various tissues | Hydrolysis of nitrate esters | Various organic nitrates researchgate.netatamanchemicals.com |

| Aldehyde Dehydrogenases (ALDH) | Mitochondria (ALDH2), Cytosol (ALDH1a1) | Nitrate reduction, formation of nitrite and NO | Glyceryl trinitrate, Isosorbide dinitrate nih.govwikipedia.org |

| Glutathione S-Transferases (GSTs) | Cytosol, Microsomes | Glutathione-dependent denitration | Glyceryl trinitrate, Isosorbide dinitrate nih.govucl.ac.uk |

| Cytochrome P450 (CYP) | Endoplasmic Reticulum | Oxidative metabolism and denitration | Isosorbide dinitrate, other low-potency nitrates atamanchemicals.comsoton.ac.uk |

This table presents generalized information for the class of organic nitrates, as specific data for this compound is not available.

In addition to enzymatic action, organic nitrates can undergo non-enzymatic decomposition to release NO. This process is often influenced by the presence of thiols, such as cysteine. ahajournals.org The reaction between organic nitrates and cysteine is temperature-dependent, and the rate of NO liberation can correlate with the number of nitrate groups in the molecule. nih.gov The non-enzymatic release of NO is considered a significant mode of activation for soluble guanylate cyclase by nitrovasodilators. nih.gov The stability of dinitrate esters is generally lower than mononitrates but higher than trinitrates. psu.edu The rate-determining step in the thermal decomposition of many nitrate esters is the homolytic cleavage of the RO-NO2 bond. nih.gov

Interaction with Intracellular Signaling Cascades

The nitric oxide generated from this compound initiates a cascade of intracellular signaling events, primarily through the activation of soluble guanylate cyclase.

Nitric oxide is a primary activator of soluble guanylate cyclase (sGC), a heterodimeric hemoprotein. ahajournals.orgpsu.edu The binding of NO to the ferrous heme prosthetic group of sGC triggers a conformational change that dramatically increases the enzyme's catalytic activity, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ahajournals.orgpsu.edu The activation of sGC by NO is a complex process that can involve the formation of intermediate six-coordinate and five-coordinate nitrosyl-heme complexes. psu.edupsu.edu The rate of NO formation from organic nitrates generally correlates with their potency to stimulate sGC. ahajournals.org

The elevation of intracellular cGMP levels initiates a variety of downstream signaling events. cGMP acts as a second messenger, and its effects are mediated through several key effector proteins:

cGMP-dependent protein kinases (PKGs): Activation of PKGs leads to the phosphorylation of numerous target proteins, which can result in smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal signaling. nih.govahajournals.org

cGMP-gated cation channels: These channels are directly activated by cGMP, leading to changes in ion flux and cellular membrane potential.

cGMP-regulated phosphodiesterases (PDEs): These enzymes are involved in the feedback regulation of cyclic nucleotide signaling by hydrolyzing either cAMP or cGMP. ahajournals.org For instance, PDE5 is activated by cGMP binding, leading to the degradation of cGMP and termination of the signal. nih.gov

The collective action of these downstream effectors mediates the cellular responses to the NO released from this compound.

Table 2: Key Components of the NO/cGMP Signaling Pathway

| Component | Function | Activator(s) | Downstream Effect(s) |

| Nitric Oxide (NO) | Signaling Molecule | Released from prodrugs like this compound | Activation of sGC psu.edu |

| Soluble Guanylate Cyclase (sGC) | Enzyme | Nitric Oxide ahajournals.orgpsu.edu | Production of cGMP from GTP psu.edu |

| Cyclic Guanosine Monophosphate (cGMP) | Second Messenger | Synthesized by sGC | Activation of PKGs, cGMP-gated channels, and PDEs nih.govahajournals.org |

| cGMP-dependent Protein Kinases (PKGs) | Serine/Threonine Kinases | cGMP | Phosphorylation of target proteins leading to cellular responses nih.govahajournals.org |

This table presents a generalized overview of the NO/cGMP signaling pathway.

Specific Enzyme Interaction and Biochemical Pathway Modulation

While the primary mechanism of action for this compound is through the NO-sGC-cGMP pathway, the possibility of direct interactions with other enzymes or modulation of other biochemical pathways cannot be entirely excluded, although specific data for this compound is lacking. For instance, some organic nitrates have been shown to inhibit aldehyde dehydrogenases in a mechanism-based manner. Furthermore, the metabolic products of this compound, other than NO, could potentially have their own biological activities. However, without specific research on this compound, any such interactions remain speculative.

Investigation of Enzyme Inhibition or Activation

The influence of this compound on enzyme activity is a critical area of investigation. This section examines its potential interactions with kynurenine (B1673888) aminotransferases and methyl-coenzyme M reductase.

There is currently no direct scientific literature available that describes the inhibition or activation of kynurenine aminotransferases (KATs) by this compound or other nitrooxy compounds. Research on KAT inhibitors has primarily focused on other classes of molecules, such as indole (B1671886) derivatives and phenylhydrazono hexanoic acids. researchgate.net

In contrast to the lack of data on KATs, several studies have demonstrated that nitrooxy compounds can act as potent inhibitors of methyl-coenzyme M reductase (MCR). MCR is a key enzyme in methanogenesis, the biological production of methane (B114726), and its inhibition is a strategy for reducing methane emissions from ruminants. pnas.orgbiorxiv.orgnih.gov

The compound 3-nitrooxypropanol (3-NOP) has been extensively studied as a specific inhibitor of MCR. pnas.orgwikipedia.org It is believed to specifically target the nickel-containing active site of the enzyme. pnas.org The proposed mechanism involves the reducible nitrate group of 3-NOP binding to the active site of MCR, leading to the oxidation of the essential Ni(I) ion and subsequent inactivation of the enzyme. pnas.orgbiorxiv.org This specific targeting of MCR by a nitrooxy compound suggests a similar potential mechanism for this compound.

Table 1: Investigated Effects of Nitrooxy Compounds on Methyl-coenzyme M Reductase (MCR)

| Compound | Organism/System | Observed Effect on MCR/Methanogenesis | Reference |

| 3-Nitrooxypropanol (3-NOP) | Ruminants (in vivo), Purified MCR (in vitro) | Specific inhibitor of MCR, reduces methane emissions. pnas.orgwikipedia.org | pnas.orgwikipedia.org |

| Nitroglycerin (NG) | Rumen in vitro fermentation | Potent inhibitor of methanogenesis. nih.govresearchgate.net | nih.govresearchgate.net |

| N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide (NPD) | Rumen in vitro fermentation, Dairy goats (in vivo) | Potent inhibitor of methanogenesis. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| 2,2-dimethyl-3-(nitrooxy)propanoic acid (DNP) | Rumen in vitro fermentation | Inhibitor of methanogenesis, but less efficient than NG and NPD. nih.govresearchgate.net | nih.govresearchgate.net |

Research Applications in in Vitro and Ex Vivo Biological Models

Cellular Studies for Elucidating Biological Effects

Cell-based assays are fundamental in determining the specific interactions of 5,6-Bis(nitrooxy)hexanoic acid with various cell types. These studies help to elucidate its effects on cell signaling, proliferation, and viability.

Given its classification as an organic nitrate (B79036), this compound is expected to be a potent modulator of vascular cell function.

Vascular Smooth Muscle Cells (VSMCs): The primary effect of organic nitrates on VSMCs is vasodilation. It is hypothesized that this compound undergoes biotransformation within or near the VSMCs to release nitric oxide (NO). nih.gov This released NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Elevated cGMP levels activate protein kinase G (PKG), which in turn reduces intracellular calcium availability, resulting in smooth muscle relaxation. nih.govmdpi.com Studies on similar organic nitrates show that they can increase NO bioavailability in cultured VSMCs. mdpi.comresearchgate.net Therefore, research on this compound in VSMC cultures would focus on quantifying its ability to induce relaxation and measuring the downstream signaling molecules like cGMP.

Endothelial Cells: The endothelium plays a critical role in vascular health, and its dysfunction is a hallmark of many cardiovascular diseases. NO donors have been shown to have protective effects on endothelial cells, particularly in the context of injury or inflammation. nih.govphysiology.org Studies using various NO-releasing compounds on human umbilical vein endothelial cells (HUVEC) and coronary artery endothelial cells (CAEC) have demonstrated that exogenous NO can inhibit endothelial cell proliferation. nih.gov This antiproliferative effect is often independent of the cGMP pathway. nih.gov Furthermore, NO donors can promote angiogenesis (the formation of new blood vessels) by increasing the synthesis of vascular endothelial growth factor (VEGF). ahajournals.org Research would involve treating endothelial cell cultures with this compound to assess its impact on cell growth, viability under oxidative stress, and the expression of angiogenic factors.

The hexanoic acid backbone and the nitrooxy functional groups suggest that the compound may possess a range of biological activities beyond its vascular effects.

Anticancer Properties: Hexanoic acid derivatives have demonstrated anticancer potential. For instance, tricaproin, a triglyceride of hexanoic acid, inhibits the growth of human colorectal carcinoma cell lines. bohrium.com Separately, NO donors have shown concentration-dependent anticancer effects. rsc.org At high concentrations, NO can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including neuroblastoma and colorectal cancer. rsc.orgnih.gov The combination of a biologically active carrier molecule with an NO-donating moiety, as seen in this compound, is a strategy for developing novel anticancer agents. bg.ac.rs In vitro studies would utilize cell lines such as human colon cancer cells (e.g., HCT-116, RKO) or prostate cancer cells (e.g., PC-3) to evaluate the cytotoxic and antiproliferative effects of this compound, often comparing it to the parent compound lacking the nitrooxy groups. nih.govbg.ac.rsmdpi.com

Antimicrobial Properties: Both short-chain fatty acids like hexanoic acid and NO itself have known antimicrobial activities. sysrevpharm.orgnih.gov Hexanoic acid can inhibit the growth of various oral microorganisms and other bacteria. sysrevpharm.org NO donors are effective against a broad spectrum of pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), and can disrupt biofilm formation. nih.govmdpi.com The antimicrobial potential of this compound would be assessed in vitro by determining its minimum inhibitory concentration (MIC) against various bacterial and fungal strains. sysrevpharm.orgresearchgate.net

Anti-inflammatory Properties: NO has a complex, dual role in inflammation. Derivatives of hexanoic acid have also been investigated for anti-inflammatory activity. ahajournals.org NO donors have been shown to inhibit the production of pro-inflammatory cytokines like IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated human monocytes. aai.org The anti-inflammatory effects of this compound would typically be studied using macrophage cell lines, such as RAW 264.7, stimulated with LPS. The inhibition of NO production (by inducible NO synthase, iNOS) and other inflammatory mediators would be key endpoints. nih.govanalis.com.my

Table 1: Summary of In Vitro Cellular Studies for this compound

| Biological Activity | Cell Line Examples | Key Parameters Measured | Expected Outcome |

|---|---|---|---|

| Vasodilation | Vascular Smooth Muscle Cells (VSMCs) | cGMP levels, Calcium imaging, Cell relaxation | Induction of relaxation via NO/cGMP pathway |

| Endothelial Protection | HUVEC, CAEC | Cell proliferation, Viability under stress, VEGF expression | Inhibition of proliferation, protection from injury |

| Anticancer | HCT-116 (Colon), PC-3 (Prostate), SK-N-SH (Neuroblastoma) | Cell viability (IC50), Apoptosis, Cell cycle arrest | Cytotoxicity and inhibition of cancer cell growth |

| Antimicrobial | P. aeruginosa, S. aureus, E. coli | Minimum Inhibitory Concentration (MIC), Biofilm formation | Inhibition of microbial growth |

| Anti-inflammatory | RAW 264.7 Macrophages | Nitrite (B80452) (from iNOS), Pro-inflammatory cytokines (TNF-α, IL-6) | Reduction of inflammatory markers |

Assessment in Isolated Organ and Tissue Preparations

Ex vivo studies using isolated organs and tissues bridge the gap between cellular assays and whole-organism studies, providing insights into the compound's function in a more complex biological environment.

The liver is the primary site of metabolism for many drugs, including organic nitrates. annualreviews.org Studies using isolated perfused rat livers and liver homogenates are critical for understanding the metabolic fate of this compound. Research has shown that organic nitrates like nitroglycerin are rapidly metabolized in the liver, primarily via glutathione-dependent organic nitrate reductase. annualreviews.orgtandfonline.comnih.gov This process, known as denitration, converts the nitrate esters into less active, more water-soluble alcohol metabolites and inorganic nitrite or nitrate. annualreviews.orgnih.gov

Investigations with this compound would involve incubating the compound with liver homogenates or perfusing it through an isolated liver. The key objectives would be to:

Determine the rate of metabolism and the half-life of the parent compound.

Identify the resulting metabolites using techniques like HPLC and mass spectrometry.

Ascertain whether the metabolism results in the release of bioactive NO or primarily inactive nitrite/nitrate. nih.govresearchgate.net

This information is vital, as rapid first-pass metabolism in the liver can significantly affect the bioavailability and pharmacological profile of an orally administered organic nitrate. researchgate.net

Isolated vascular tissues, particularly aortic rings, are the gold standard ex vivo model for studying vasodilation. mdpi.commdpi.com A patent application mentions the use of a precursor to 5,6-bis(nitrooxy)hexanoate in studies involving aortic rings. google.com In a typical experiment, aortic rings from rats are mounted in an organ bath, pre-contracted with an agent like phenylephrine, and then exposed to cumulative concentrations of the test compound. mdpi.com The resulting relaxation of the tissue is measured isometrically.

For this compound, these studies would aim to:

Quantify its vasodilator potency (EC50) and efficacy (maximum relaxation).

Determine if the vasodilation is endothelium-dependent or -independent by using rings with and without intact endothelium. As an NO donor, it is expected to cause endothelium-independent dilation. mdpi.com

Elucidate the mechanism of action by using inhibitors of the NO-sGC-cGMP pathway. mdpi.com

Table 2: Ex Vivo Assessment of this compound

| Model System | Primary Research Question | Key Methodologies | Expected Findings |

|---|---|---|---|

| Perfused Liver / Liver Homogenates | Metabolic stability and pathway | HPLC, Mass Spectrometry, Enzyme assays | Rapid denitration via glutathione-S-transferase, identification of alcohol metabolites |

| Isolated Aortic Rings | Vasodilator activity and mechanism | Isometric tension recording in organ baths | Dose-dependent, endothelium-independent vasodilation |

Methodologies for Characterizing Biological Responses in Model Systems

A variety of established methodologies are employed to quantify the biological effects of compounds like this compound in the model systems described.

Quantification of Nitric Oxide Release: The most direct measure of an NO donor's function is the detection of released NO or its stable byproducts, nitrite and nitrate. The Griess reaction is a common colorimetric assay used to measure nitrite concentration in cell culture media or buffer solutions from ex vivo experiments. nih.govscielo.brmdpi.com For real-time NO measurement in cell cultures, fluorescent probes such as diaminofluoresceins (DAF) or chemiluminescence-based assays are utilized. nih.govabcam.com

Cell Viability and Proliferation Assays: The effect on cell viability is frequently assessed using the MTT assay, which measures mitochondrial metabolic activity. rsc.orgnih.gov Cell proliferation can be quantified by direct cell counting, [3H]-thymidine incorporation to measure DNA synthesis, or by using fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division. nih.govbg.ac.rs

Analysis of Apoptosis and Cell Cycle: Flow cytometry is a powerful tool used to analyze apoptosis and cell cycle distribution. Apoptosis can be detected using assays like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) or staining with Annexin V. nih.gov For cell cycle analysis, cells are stained with a DNA-intercalating dye like propidium (B1200493) iodide, and their distribution in G0/G1, S, and G2/M phases is quantified. bg.ac.rs

Vascular Reactivity Measurement: The functional response of isolated blood vessels is measured using an organ bath system. Aortic rings are attached to isometric force transducers that record changes in tension (contraction and relaxation) in response to pharmacological agents. mdpi.commdpi.com

Protein and Gene Expression Analysis: Techniques like Western blotting are used to measure the expression levels of specific proteins involved in the signaling pathways, such as sGC, PKG, or markers of cell proliferation and apoptosis.

Structure Activity Relationship Sar Analysis

Impact of Nitrooxy Group Position and Number on Nitric Oxide Release Profile

The capacity of organic nitrates to act as nitric oxide donors is fundamentally governed by the number and position of the nitrooxy (-ONO2) groups within the molecule. Research indicates that both the quantity and location of these functional groups can significantly influence the rate and extent of NO release.

The presence of multiple nitrooxy groups often correlates with a greater potential for NO release. nih.govacs.org For instance, studies comparing mono- and di-nitrated compounds have shown that dinitrates can exhibit different release profiles. A study evaluating various nitrooxy compounds found that dinitrated nitroglycerin (NG) was a more efficient inhibitor of methanogenesis—a process linked to its metabolic breakdown—than the mononitrated 2,2-dimethyl-3-(nitrooxy) propanoic acid (DNP). nih.gov This suggests that the presence of more than one nitrooxy group can enhance the compound's biological processing and subsequent effects.

The relative position of the nitrooxy groups is also a crucial determinant of activity. In a study of pyrimidine (B1678525) nucleoside nitrate (B79036) esters, compounds with a nitrooxy group at the 3'-O position were compared with those having it at the 5'-O position. nih.govacs.org While both series of compounds were capable of releasing NO, their biological activities varied, implying that the position of the ester influences its interaction with biological reducing agents like L-cysteine. For example, 5-iodo-3'-O-nitro-2'-deoxyuridine showed modest antiviral activity, whereas other positional isomers were inactive. nih.gov

Table 1: Nitric Oxide Release from Various Nitrooxy Compounds

| Compound Class | Specific Compound Example | Key Structural Feature | Observation on NO Release/Activity | Reference |

|---|---|---|---|---|

| Nitrooxy Pyrimidine Nucleosides | 5-iodo-3'-O-nitro-2'-deoxyuridine | Nitrooxy at 3' position | Modest antiviral activity, indicating NO release and biological effect. | nih.gov |

| Nitrooxy Propanoic Acid Derivatives | 2,2-dimethyl-3-(nitrooxy) propanoic (DNP) | Single nitrooxy group | Less efficient in biological effect (methane inhibition) compared to dinitrated compounds. | nih.gov |

| Dinitrated Glycerols | Nitroglycerin (NG) | Two primary nitrooxy groups | More efficient inhibitor of methanogenesis than mononitrated DNP. | nih.gov |

| Nitrooxy Resveratrol (B1683913) Derivatives | 3,5,4′-tri-[4-(nitrooxy)butanoyl]oxy resveratrol (TN-RSV) | Three nitrooxy groups on a polyphenol scaffold | Spontaneously released NO; greater antiplatelet effect than parent compound. | researchgate.net |

Role of the Hexanoic Acid Backbone Modifications on Biochemical Interactions

The hexanoic acid backbone of 5,6-bis(nitrooxy)hexanoic acid serves as more than just a scaffold; its properties and modifications can significantly influence the molecule's biochemical interactions. ontosight.ai The six-carbon chain imparts a degree of lipophilicity, which can affect the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in enzymes and receptors. nih.gov

Modifications to this backbone can modulate pharmacokinetic properties and specificity for biological targets. ontosight.ai For instance, the introduction of different functional groups onto the hexanoic acid chain can alter its reactivity and how it is recognized by metabolic enzymes. ontosight.ai The carboxylic acid group at one end of the hexanoic acid chain is a key feature, providing a site for potential conjugation, salt formation, or interaction with biological targets. ontosight.aiatamanchemicals.com

Research on various hexanoic acid derivatives illustrates the importance of the backbone structure. For example, linking a hexanoic acid chain to a complex heterocyclic moiety, such as a benzazepine, can create a compound with the potential for specific interactions with biological targets, influenced by the combined properties of both the chain and the attached group. ontosight.ai The length and flexibility of the alkyl chain are also important. In one study, the half-lives of alkanoyl-linked nitrooxy compounds in human serum were found to be dependent on the structure of the alkanoyl moieties, suggesting that the backbone influences metabolic stability. researchgate.netresearchgate.net

Table 2: Influence of Hexanoic Acid Backbone on Compound Properties

| Compound/Derivative Class | Backbone Feature | Impact on Biochemical Interaction | Reference |

|---|---|---|---|

| General Hexanoic Acid Derivatives | Six-carbon aliphatic chain | Influences lipophilicity, membrane interaction, and access to hydrophobic binding sites. | ontosight.ainih.gov |

| 6-Nitrooxyhexanoic acid | Carboxylic acid terminus | Provides a handle for interaction with biological targets, influencing metabolic pathways or enzyme activities. | ontosight.ai |

| Alkanoyl-nitrooxy compounds | Alkanoyl chain structure | Affects the rate of hydrolysis and metabolic stability in human serum. | researchgate.netresearchgate.net |

| Benzazepine-linked hexanoic acid | Hexanoic acid as a linker | Modulates pharmacokinetic properties and specificity for biological targets. | ontosight.ai |

Correlation between Molecular Structure and Specific Enzymatic Biotransformation Pathways

The biotransformation of organic nitrates like this compound is an enzymatic process essential for the release of nitric oxide. nih.govresearchgate.net The molecular structure of the nitrate ester is a key factor in determining which enzymatic pathway is predominantly involved in its metabolism. Several enzyme systems have been implicated, including glutathione (B108866) S-transferases (GSTs), the cytochrome P450 system, and mitochondrial aldehyde dehydrogenase (mtALDH). researchgate.netnih.govpnas.org

Evidence suggests that specific enzymes show selectivity for certain organic nitrate structures. For example, mtALDH has been identified as a key enzyme in the biotransformation of nitroglycerin (GTN), catalyzing the selective formation of 1,2-glyceryl dinitrate (1,2-GDN) over 1,3-GDN. pnas.org This regioselectivity indicates a precise interaction between the enzyme's active site and the substrate's three-dimensional structure. The loss of this specific enzymatic activity is linked to the development of nitrate tolerance. pnas.org

Cytochrome P450 enzymes also participate in the denitration of organic nitrates in a structure-dependent manner. cdnsciencepub.com Studies with rat liver microsomes showed that the biotransformation of GTN was preferentially catalyzed by phenobarbital-induced isoenzymes and was regioselective, favoring the formation of 1,2-glyceryl dinitrate under certain conditions. cdnsciencepub.com This demonstrates that the specific P450 isozyme involved can dictate the metabolic outcome.

The glutathione S-transferases represent another major pathway, catalyzing the conjugation of glutathione to the organic nitrate, leading to the release of nitrite (B80452). researchgate.netnih.gov This mechanism, first described for GTN, involves the formation of an unstable S-nitroglutathione intermediate that subsequently yields nitrite. researchgate.net The efficiency of this pathway is likely dependent on how well the specific organic nitrate fits into the active site of the GST isozyme.

The chemical structure of the organic nitrate also influences whether it is metabolized to nitrite or nitrate. A study comparing nitrooxybutyl-alcohol (NOBA) with GTN in human liver found that GTN was rapidly metabolized to nitrite, while NOBA was slowly metabolized to nitrate, suggesting that different structures are processed via distinct pathways yielding different bioactive species. nih.gov

Table 3: Enzymatic Pathways in Organic Nitrate Biotransformation

| Enzyme System | Substrate Example | Key Finding | Reference |

|---|---|---|---|

| Mitochondrial Aldehyde Dehydrogenase (mtALDH) | Glyceryl Trinitrate (GTN) | Catalyzes the selective formation of 1,2-glyceryl dinitrate, indicating structural specificity. | pnas.org |

| Cytochrome P450 | Glyceryl Trinitrate (GTN), Isoidide dinitrate | Biotransformation is isoenzyme-specific and can be regioselective. | cdnsciencepub.com |

| Glutathione S-Transferases (GSTs) | Glyceryl Trinitrate (GTN) | Catalyzes conjugation with glutathione to release nitrite. researchgate.netnih.gov | researchgate.netnih.gov |

| Hepatic Metabolism | Nitrooxybutyl-alcohol (NOBA) vs. GTN | Different structures lead to different primary metabolites (nitrate vs. nitrite). | nih.gov |

Stereochemical Influence on Biological Activity and Pathway Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on the biological activity of chiral drugs, including organic nitrates. nih.gov Since enzymes and receptors are themselves chiral, they often exhibit stereospecificity, interacting differently with each enantiomer of a chiral compound. This can lead to significant differences in potency, metabolism, and pathway selectivity between stereoisomers. nih.govnih.gov

For organic nitrates, stereochemistry can influence the rate of enzymatic denitration. In studies involving the enantiomers of isoidide dinitrate, the D-enantiomer was denitrated more rapidly by cytochrome P-450 than the L-enantiomer, which is consistent with the greater vasodilator potency of the D-enantiomer. cdnsciencepub.com This suggests that the spatial orientation of the nitrooxy groups affects the molecule's fit within the enzyme's active site, thereby influencing the rate of bioactivation.

The importance of stereochemistry is not limited to the rate of metabolism but also extends to the mechanism of action. In a study of bicyclic nitroimidazopyrans, the S-enantiomer was found to be tenfold more active against tuberculosis than the R-enantiomer, highlighting the critical role of stereochemistry at a specific carbon center for biological activity. mdpi.com Similarly, for some anti-inflammatory nitro compounds, the stereochemistry of the nitro moiety itself is suggested to play an important role in the mechanism of action. nih.gov

The compound this compound has a chiral center at the C-5 position. The existence of specific enantiomers, such as (5R)-5,6-bis(nitrooxy)hexanoic acid, in chemical databases and patents underscores the relevance of stereochemistry to its properties and potential applications. google.comnih.gov It is highly probable that the (5R) and (5S) enantiomers of this compound would exhibit different pharmacokinetic profiles and potencies due to stereoselective interactions with metabolic enzymes like mtALDH or cytochrome P450.

Table 4: Examples of Stereochemical Influence on Biological Activity

| Compound Class | Enantiomers/Isomers Compared | Observation | Implication | Reference |

|---|---|---|---|---|

| Isoidide Dinitrate | D-isoidide dinitrate vs. L-isoidide dinitrate | D-enantiomer is denitrated faster by cytochrome P-450 and is a more potent vasodilator. | Stereochemistry affects the rate of enzymatic bioactivation. | cdnsciencepub.com |

| Nitroimidazopyrans | S-enantiomer vs. R-enantiomer | The S-enantiomer is 10-fold more active as an anti-tuberculosis agent. | Stereochemistry is crucial for target interaction and potency. | mdpi.com |

| Acivicin Analogues | Diastereoisomers | Different isomers showed varying levels of enzyme inhibition. | Stereochemistry drives potency and affects target binding. | nih.gov |

| This compound | (5R) vs. (5S) enantiomers (putative) | Chiral center at C-5 suggests potential for stereoselective metabolism and activity. | Enantiomers may have different pharmacological profiles. | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of 5,6-Bis(nitrooxy)hexanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are used to confirm its structure.

In the ¹H NMR spectrum, distinct signals are expected for the protons along the hexanoic acid chain. The protons on carbons adjacent to the electron-withdrawing nitrooxy groups (at C5 and C6) would appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons of the alkyl chain. The carboxylic acid proton would typically appear as a broad singlet at a very downfield chemical shift.

In the ¹³C NMR spectrum, six distinct carbon signals would be observed. Similar to the proton spectrum, the carbons bonded to the nitrooxy groups (C5 and C6) would be deshielded and appear at a lower field. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts can be compared to those of similar structures like hexanoic acid and its derivatives to aid in assignment. bmrb.iobmrb.io

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~2.35 | Triplet |

| H-3 | ~1.65 | Multiplet |

| H-4 | ~1.75 | Multiplet |

| H-5 | ~4.90 | Multiplet |

| H-6 | ~4.60 | Multiplet |

This interactive table presents the predicted ¹H NMR data.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | ~179 |

| C-2 | ~34 |

| C-3 | ~24 |

| C-4 | ~28 |

| C-5 (-CH-ONO₂) | ~78 |

This interactive table presents the predicted ¹³C NMR data.

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₆H₁₀N₂O₉), the expected exact mass is approximately 266.0386 g/mol .

Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak, such as the deprotonated molecule [M-H]⁻ in negative ion mode, can be observed. Tandem MS (MS/MS) experiments provide characteristic fragmentation patterns. Expected fragmentation pathways include the neutral loss of nitric oxide (NO), nitrogen dioxide (NO₂), and the nitrooxy group (ONO₂), as well as cleavages along the aliphatic chain. nih.gov The fragmentation of the carboxylic acid group, such as the loss of water (H₂O) or carbon dioxide (CO₂), is also possible. miamioh.edu

Expected Mass Spectrometry Fragments for this compound

| m/z (Negative Ion Mode) | Proposed Fragment Identity |

|---|---|

| 265.03 | [M-H]⁻ |

| 219.04 | [M-H - NO₂]⁻ |

| 202.04 | [M-H - ONO₂]⁻ |

| 173.05 | [M-H - 2xNO₂]⁻ |

This interactive table details the expected m/z values for key fragments in ESI-MS.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of the nitrooxy (O-NO₂) and carboxylic acid (-COOH) groups gives rise to characteristic absorption bands in the IR spectrum.

The most prominent bands for the nitrooxy group are the strong asymmetric and symmetric stretching vibrations of the N-O bonds. orgchemboulder.comspectroscopyonline.com For aliphatic nitrate (B79036) esters, these typically appear around 1600-1530 cm⁻¹ and 1390-1300 cm⁻¹, respectively. blogspot.com The carboxylic acid group is identified by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. rsc.org The C-H stretching vibrations of the aliphatic chain are observed in the 3000-2850 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| 2950 - 2850 | C-H Stretch | Aliphatic Chain |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1550 | N-O Asymmetric Stretch | Nitrooxy (O-NO₂) |

This interactive table summarizes the key IR absorption bands for functional group identification.

Quantitative Analysis Methodologies in Biological Matrices (e.g., in vitro assay solutions)

The quantitative analysis of this compound and its metabolites in biological matrices, such as in vitro assay solutions, is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Due to its nature as an organic nitrate and a potential nitric oxide (NO) donor, analytical methods often focus on either direct measurement of the parent compound and its metabolites or indirect quantification of NO release. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the direct analysis of organic nitrates.

Direct Quantification using Chromatography

High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the analysis of pharmaceutical compounds, including organic nitrates like isosorbide (B1672297) dinitrate. nih.govnih.govresearchgate.net For this compound, a reversed-phase HPLC method with ultraviolet (UV) detection would be a suitable approach for quantification in in vitro solutions. The method's specificity would allow the separation of the parent compound from its potential mono-nitrate and denitrated metabolites.

A hypothetical HPLC method could involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov Isocratic or gradient elution could be employed to achieve optimal separation. UV detection would likely be set at a low wavelength, around 205-210 nm, where the nitrate functional groups absorb.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Run Time | 10 minutes |

This table presents a hypothetical set of parameters and does not represent validated experimental data.

Method validation would be essential to ensure the reliability of the results. This would include assessing linearity, accuracy, precision, and the limit of quantification (LOQ).

Table 2: Sample Data for a Hypothetical Calibration Curve for this compound using HPLC-UV

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 759,876 |

| 100 | 1,521,045 |

This table contains simulated data for illustrative purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method would be preferable. nih.govnih.govlcms.cz This technique offers the ability to quantify the analyte at very low concentrations. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent compound and its metabolites.

Indirect Quantification of Nitric Oxide Release

As this compound is a nitrooxy compound, it is expected to release nitric oxide (NO). The quantification of NO release is a key aspect of its in vitro characterization. Since NO has a very short half-life, its concentration is typically determined by measuring its stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻). nih.govnih.govmdpi.com

Griess Assay: The Griess assay is a common colorimetric method for the quantification of nitrite in aqueous solutions. nih.govmdpi.commdpi.com This assay involves a two-step diazotization reaction that results in a colored azo compound, which can be measured spectrophotometrically. nih.gov This method is relatively simple and cost-effective for assessing NO production in cell culture media. mdpi.com

Fluorometric Assays: More sensitive methods for detecting NO involve the use of fluorescent probes. These probes react with NO or its byproducts to form fluorescent compounds that can be quantified. nih.govnih.gov

Chemiluminescence: Chemiluminescence-based assays offer high sensitivity and specificity for the detection of NO. nih.govnih.gov These methods are based on the reaction of NO with ozone, which produces light that can be detected by a photomultiplier tube.

Table 3: Comparison of Indirect NO Detection Methods

| Method | Principle | Advantages | Disadvantages |

| Griess Assay | Colorimetric | Simple, inexpensive | Lower sensitivity, interference from other substances |

| Fluorometric Assays | Fluorescence | High sensitivity | Probe stability and specificity can be issues |

| Chemiluminescence | Light emission | Very high sensitivity and specificity | Requires specialized equipment |

This table provides a general comparison of common indirect NO detection methods.

The choice of the analytical method will depend on the specific requirements of the study, including the nature of the biological matrix, the expected concentration of the analyte, and the available instrumentation. For a comprehensive understanding of the in vitro behavior of this compound, a combination of direct quantification of the parent compound and its metabolites, along with indirect measurement of NO release, would be the most informative approach.

Future Directions and Theoretical Research Implications

Rational Design and Synthesis of Novel Analogs with Tailored Nitric Oxide Release Characteristics

The rational design of analogs of a parent molecule like 5,6-Bis(nitrooxy)hexanoic acid would be a primary research avenue. The goal would be to synthesize new molecules with fine-tuned nitric oxide release profiles, potency, and selectivity. In flexible n-alkylene dinitrates, both lipophilicity and the length of the carbon chain have been shown to influence in vitro activity. nih.gov

Key strategies for analog design would likely include:

Modification of the Carbon Backbone: Altering the length of the hexanoic acid chain could modulate the compound's lipophilicity and enzymatic susceptibility, thereby affecting its NO release kinetics. Introducing branching or unsaturation could also influence its metabolic stability and potency.

Varying the Number and Position of Nitrate (B79036) Esters: Synthesizing analogs with a single nitrate ester or with nitrate groups at different positions on the carbon chain would create a library of compounds with varying NO release capacities and rates. The spatial arrangement of nitrate groups is a critical determinant of activity. nih.gov

Esterification or Amidation of the Carboxylic Acid: The terminal carboxylic acid group is a prime site for modification. Converting it into various esters or amides would create a series of prodrugs. This could alter the molecule's solubility, cell permeability, and pharmacokinetic profile, potentially leading to tissue-specific NO release.

These synthetic efforts would aim to establish clear structure-activity relationships, connecting molecular features to the rate and duration of nitric oxide release.

| Hypothetical Analog | Structural Modification | Predicted Impact on NO Release |

| 8-Nitrooxy-octanoic acid | Longer carbon chain, single nitrate ester | Altered lipophilicity, potentially slower enzymatic metabolism and prolonged NO release. |

| 5,6-Bis(nitrooxy)hexanamide | Amidation of the carboxylic acid | Increased stability, potentially requiring enzymatic activation for NO release, altering pharmacokinetics. |

| 5-Nitrooxy-hex-2-enoic acid | Introduction of unsaturation | Altered electronic properties and conformation, potentially faster and more spontaneous NO release. |

Elucidation of Unexplored Biochemical Targets and Off-Target Interactions in Research Contexts

The primary biochemical target of NO released from organic nitrates is soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP) and subsequent smooth muscle relaxation. nih.gov However, the broader biochemical landscape of interactions for a dinitrated fatty acid derivative remains largely theoretical and warrants investigation.

Future research would focus on:

Direct Interactions with Proteins: Beyond sGC, NO can interact with a variety of other proteins through S-nitrosation of cysteine residues. Identifying novel protein targets that are modulated by NO released from this compound could uncover new signaling pathways.

Metabolic Fate and Byproducts: The metabolic breakdown of the parent compound is crucial. The denitrated hexanoic acid backbone could have its own biological activity or be further metabolized, potentially influencing cellular fatty acid pools or signaling pathways.

Off-Target Effects: High concentrations of NO can lead to the formation of reactive nitrogen species (RNS) like peroxynitrite, which can cause nitrosative stress and interact with a wide range of biomolecules. Understanding the potential for such off-target effects is critical for its application as a research tool. For instance, nitrated fatty acids can decay and yield electrophilic fatty acid nitroalkene products, which are known signaling mediators. nih.gov

| Potential Interaction | Biochemical Consequence | Research Approach |

| S-nitrosation of caspases | Modulation of apoptosis | Proteomic screening for S-nitrosated proteins. |

| Interaction with mitochondrial enzymes | Alteration of cellular respiration | Measurement of oxygen consumption rates in isolated mitochondria. |

| Formation of nitroalkene derivatives | Activation of electrophile signaling pathways | Mass spectrometry-based lipidomics to detect metabolic products. nih.gov |

Advancements in Targeted Nitric Oxide Delivery Systems for Research Tools

A key challenge in NO-based research is achieving spatiotemporal control over its release. The carboxylic acid handle on this compound makes it an ideal candidate for incorporation into targeted delivery systems.

Future advancements could involve:

Conjugation to Targeting Ligands: The carboxyl group could be covalently linked to molecules that bind to specific cell surface receptors, enzymes, or other biological targets. This would allow for the delivery of the NO donor to a specific cell type or tissue, enabling more precise investigation of NO's effects in a localized context.

Incorporation into Nanomaterials: The compound could be encapsulated within or conjugated to the surface of nanoparticles, liposomes, or biodegradable polymers. sigmaaldrich.com These nanocarriers could be designed to release their payload in response to specific stimuli present in a research model, such as changes in pH, enzyme activity, or light.

Enzyme-Prodrug Systems: A "bump-and-hole" strategy, where a modified enzyme is designed to exclusively activate a modified prodrug, could be adapted. researchgate.net This would allow for highly specific, targeted release of NO only in cells expressing the engineered enzyme.

Integration with Computational Chemistry and Molecular Modeling for Predictive Research

Computational approaches would be invaluable for guiding the rational design and understanding the behavior of this compound and its analogs.

Theoretical research in this area would likely involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) could be used to model the electronic structure of the molecule and predict its reactivity, including the mechanism and energetics of NO release. Such studies can provide insights into how structural modifications would influence the ease of C-O bond cleavage in the nitrate esters.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the interaction of the compound with biological membranes and potential enzyme targets. mdpi.com This could predict how the molecule orients itself within a lipid bilayer or in the active site of a metabolizing enzyme, providing clues about its bioavailability and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of analogs and measuring their NO-releasing properties, QSAR models could be developed. mdpi.com These models would statistically correlate molecular descriptors (e.g., lipophilicity, electronic properties) with biological activity, enabling the prediction of the properties of yet-to-be-synthesized compounds.

| Computational Method | Research Question | Predicted Outcome |

| Density Functional Theory (DFT) | What is the energy barrier for NO release? | Prediction of NO release rates and mechanism for different analogs. |

| Molecular Dynamics (MD) | How does the compound interact with a lipid membrane? | Understanding of cell permeability and localization. |

| QSAR | Which molecular properties are most important for NO release? | A predictive model to guide the design of new analogs with desired release profiles. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 5,6-Bis(nitrooxy)hexanoic acid, and how can purity be ensured?

- Methodological Answer : A high-yield synthesis involves stepwise nitration of hexanoic acid derivatives. For example, compound 53 (a structurally related nitrooxy ester) was synthesized via nitration of a diol precursor using nitric acid and acetic anhydride, achieving 72% yield after purification by HPLC . Purity can be verified via reversed-phase HPLC with UV detection (λ = 254 nm) and confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . Industrial patents suggest alternative nitration protocols using controlled temperature (10–15°C) to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H and ¹³C NMR : To confirm nitrooxy group placement and backbone structure. For example, δ ~4.5 ppm (methylene protons adjacent to nitrooxy groups) and δ ~170 ppm (carboxylic acid carbon) .

- HRMS : To validate molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks).

- FT-IR : To identify nitrooxy (O–NO₂) stretches (~1270 cm⁻¹ and ~850 cm⁻¹) and carboxylic acid (C=O) bands (~1700 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Avoid prolonged exposure to moisture or heat, as nitrooxy groups are prone to hydrolysis. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring is recommended .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-1/2 for anti-inflammatory potential) and nitric oxide (NO) release quantification using Griess reagent. For cytotoxicity, use MTT assays on human cell lines (e.g., HepG2) at concentrations ≤100 µM .

Advanced Research Questions

Q. How can contradictory data on synthesis yields (e.g., 72% vs. lower yields) be resolved?

- Methodological Answer : Yield discrepancies may arise from nitration efficiency or purification losses. Optimize reaction stoichiometry (e.g., nitric acid equivalents) and employ inline monitoring (e.g., TLC or LC-MS). Compare post-purification yields using preparative HPLC vs. column chromatography . Contradictory industrial methods may reflect scaling challenges, such as heat dissipation during nitration .

Q. Can microbial platforms (e.g., Clostridium spp.) be adapted for this compound production?

- Methodological Answer : While Clostridium sp. JS66 produces hexanoic acid via thiolase-mediated chain elongation , introducing nitrooxy groups requires heterologous expression of nitrating enzymes (e.g., cytochrome P450 variants) or post-synthetic modification. Test co-cultures with E. coli engineered for nitric oxide synthesis to enable in situ nitration .

Q. What computational models predict the impact of nitrooxy groups on the compound’s reactivity?

- Methodological Answer : Density functional theory (DFT) can model nitrooxy group effects on electronic structure (e.g., charge distribution at O–NO₂ sites) and hydrolysis kinetics. Validate with experimental compare computed vs. observed NMR shifts and hydrolysis rates in buffer solutions .

Q. How do nitrooxy groups influence interactions with lipid membranes or enzyme active sites?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess membrane permeability (logP) and nitrooxy group orientation in lipid bilayers. For enzyme binding, perform docking studies (e.g., AutoDock Vina) with COX-2 or nitric oxide synthase, followed by surface plasmon resonance (SPR) to measure binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.